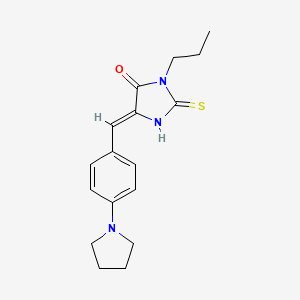

(Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a pyrrolidine ring and an imidazole ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Imidazole is also a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Pyrrolidine compounds can be synthesized through various methods, including the N-heterocyclization of primary amines with diols . Imidazole was first synthesized by glyoxal and ammonia .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions, including C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties of the compound “(Z)-3-propyl-5-(4-(pyrrolidin-1-yl)benzylidene)-2-thioxoimidazolidin-4-one” are not available in the search results.Applications De Recherche Scientifique

Efficient Dehydrogenation Processes

- A study demonstrated the efficient thermal dehydrogenation of 5-Benzyl-3-phenyl-2-thioxoimidazolidin-4-one, closely related to the target compound, under both microwave and flash vacuum pyrolysis conditions, highlighting its potential in organic synthesis processes (Pepino et al., 2012).

Potential Anti-Tumor Agents

- Research on 1,3-disubstituted-2-thioxo-imidazolidin-4-ones, which include the target compound, indicates their potential as anti-tumor agents, with significant cytotoxic effects observed in vitro (Elhady, 2015).

Inhibitors of Protein Kinases

- A study focused on the synthesis of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, similar to the target molecule, for use as inhibitors of protein kinases, suggesting applications in treating neurological or oncological disorders (Bourahla et al., 2021).

Synthesis of Novel Heterocyclic Compounds

- Research on the synthesis of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines, related to the target compound, explored their potential in creating novel heterocyclic compounds (Kandeel & Youssef, 2001).

Anticancer Activity

- Compounds such as 1-[(6-acetylpyrid-ine-2-ylethylidene)amino]-2-thioxoimidazolidine-4-one, closely related to the target chemical, have been synthesized and evaluated for anticancer activity against human breast carcinoma cell lines (Al-Saleem et al., 2018).

Antimicrobial and Cytotoxic Activities

- A new series of thiazolidin-4-one derivatives, similar in structure to the target compound, demonstrated considerable antimicrobial and cytotoxic activities, highlighting their potential in pharmaceutical applications (Feitoza et al., 2012).

Propriétés

IUPAC Name |

(5Z)-3-propyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-2-9-20-16(21)15(18-17(20)22)12-13-5-7-14(8-6-13)19-10-3-4-11-19/h5-8,12H,2-4,9-11H2,1H3,(H,18,22)/b15-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVABUBCTOHFEEA-QINSGFPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(=CC2=CC=C(C=C2)N3CCCC3)NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=O)/C(=C/C2=CC=C(C=C2)N3CCCC3)/NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)

![6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B2410575.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2410576.png)